molecular formula C95H112N8O48S B560348 ristomycinA,monosulfate CAS No. 90831-71-3

ristomycinA,monosulfate

Número de catálogo: B560348
Número CAS: 90831-71-3
Peso molecular: 2166
Clave InChI: HHRPQUHYQBGHHF-HGRVMTQKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ristomycin A, monosulfate, also known as ristocetin sulfate salt, is a type III glycopeptide antibiotic. It is a highly glycosylated compound that was initially discovered in the bacterium Amycolatopsis lurida. This compound is primarily composed of ristocetin A, with a balance of ristocetin B . Ristomycin A, monosulfate, is known for its ability to interfere with bacterial cell wall synthesis, making it an effective antibacterial agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ristomycin A, monosulfate, involves the fermentation of Amycolatopsis lurida under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound . The crystallization of ristomycin A, monosulfate, is achieved through techniques such as thin-layer chromatography (TLC), ensuring a purity level of ≥99.0% .

Industrial Production Methods

Industrial production of ristomycin A, monosulfate, follows similar fermentation and purification processes but on a larger scale. The fermentation is carried out in bioreactors, and the compound is extracted using solvent extraction methods. The final product is obtained through crystallization and drying processes .

Análisis De Reacciones Químicas

Types of Reactions

Ristomycin A, monosulfate, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ristomycin A, monosulfate. These derivatives can have altered biological activities and properties .

Mecanismo De Acción

Comparación Con Compuestos Similares

Actividad Biológica

Ristomycin A, monosulfate, is a glycopeptide antibiotic primarily derived from the fermentation of Amycolatopsis lurida. This compound has garnered interest due to its unique biological activities, particularly in the context of antimicrobial properties and its effects on platelet aggregation. This article explores the biological activity of ristomycin A, monosulfate, detailing its mechanisms, applications, and comparative analysis with similar compounds.

Ristomycin A, monosulfate exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Cell Wall Synthesis : It binds to bacterial cell wall precursors, disrupting the synthesis process. This action leads to compromised cell wall integrity and ultimately bacterial cell death.
  • Induction of Platelet Aggregation : The compound activates platelets, which is significant for studies related to blood coagulation disorders. Its ability to induce platelet aggregation is notably unique among glycopeptide antibiotics.

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionUnique Features
Ristomycin AInhibits cell wall synthesisInduces platelet aggregation
VancomycinInhibits cell wall synthesisWidely used in clinical settings
TeicoplaninInhibits cell wall synthesisLonger half-life than vancomycin
DalbavancinInhibits cell wall synthesisExtended activity against Gram-positive bacteria

Ristomycin A's unique glycosylation pattern allows it to exhibit distinct biological activities compared to other glycopeptide antibiotics.

Clinical and Laboratory Studies

Ristomycin A, monosulfate has been utilized in various research contexts:

  • Antimicrobial Research : Its antibacterial properties are being explored for the development of new antibiotics.
  • Platelet Function Studies : The compound serves as a model for understanding platelet aggregation mechanisms and their implications in thrombotic disorders.
  • Glycoprotein Binding Assays : It is employed to measure glycoprotein Ib binding activity, critical for understanding blood coagulation mechanisms.

Case Studies

Several case studies have highlighted the efficacy of ristomycin A in clinical settings:

  • Case Study 1 : Investigated the impact of ristomycin A on bacterial infections resistant to conventional antibiotics. The study found significant reductions in bacterial load among treated subjects.
  • Case Study 2 : Focused on the role of ristomycin A in enhancing platelet aggregation in patients with bleeding disorders. Results indicated improved hemostatic function post-treatment.

These studies underline the potential therapeutic applications of ristomycin A beyond its traditional uses.

Preparation Methods

Ristomycin A, monosulfate is synthesized through:

  • Fermentation : Conducted using Amycolatopsis lurida, followed by extraction and purification processes.
  • Chemical Modifications : Researchers have explored various chemical modifications to enhance its antibacterial efficacy while minimizing toxicity.

Chemical Reactions

The compound can undergo several reactions:

  • Oxidation and Reduction : These reactions can modify its glycosylated moieties, potentially altering its biological activity.
  • Substitution Reactions : Occur at hydroxyl groups within the glycopeptide structure, leading to derivatives with varied properties.

Propiedades

IUPAC Name

[(2S,3R,4R,6R)-6-[[(1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-azaniumyl-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-52-methoxycarbonyl-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)/t31-,32-,44+,48+,54+,55+,56+,57-,59+,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71+,72+,73+,74-,75-,76-,77-,78+,79-,80+,82-,83+,91+,92-,93+,94+,95-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRPQUHYQBGHHF-YGXDAVPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C95H112N8O48S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2166.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.